
Bis(pentafluorophenyl)diphenylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)diphenylgermane is an organogermanium compound with the molecular formula C24H10F10Ge. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound consists of a germanium atom bonded to two diphenyl groups and two pentafluorophenyl groups, giving it a distinctive structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)diphenylgermane typically involves the reaction of diphenylgermanium dichloride with pentafluorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5)2GeCl2+2C6F5Li→(C6H5)2Ge(C6F5)2+2LiCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl)diphenylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)diphenylgermane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism by which bis(pentafluorophenyl)diphenylgermane exerts its effects involves interactions with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a strong Lewis acid. This allows it to participate in various catalytic processes and chemical transformations. The germanium atom can also form stable complexes with other elements, facilitating its use in material science and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of germanium.
Diphenylgermane: Lacks the pentafluorophenyl groups, resulting in different chemical properties.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, leading to different reactivity.
Uniqueness
Bis(pentafluorophenyl)diphenylgermane is unique due to the presence of both diphenyl and pentafluorophenyl groups, which impart distinct electronic and steric properties. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C24H10F10Ge |
|---|---|
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane |
InChI |
InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
InChI-Schlüssel |
SNIFHELONUZNCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


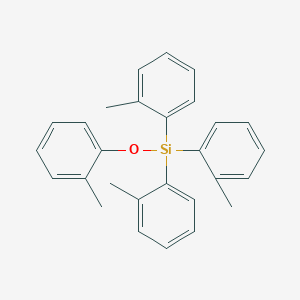
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
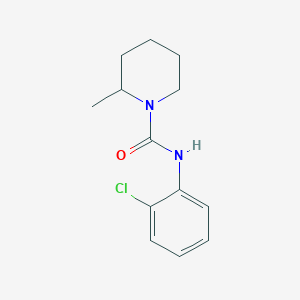
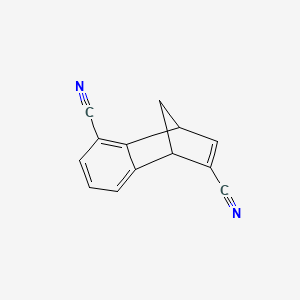
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
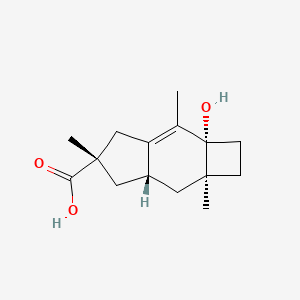

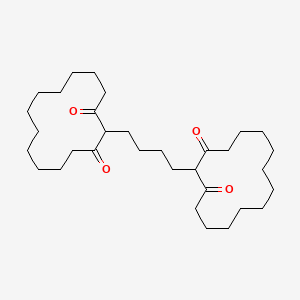
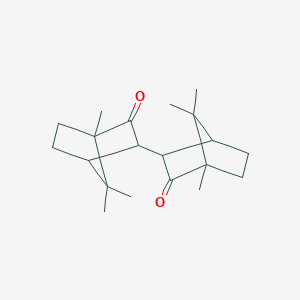

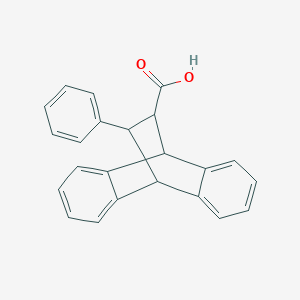
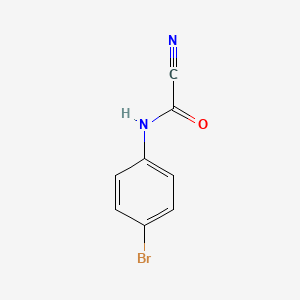
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
